molecular formula C15H19N5O2 B2550689 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034201-30-2

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2550689
CAS No.: 2034201-30-2
M. Wt: 301.35
InChI Key: YMNAHVPMARSCAX-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The structure incorporates a pyrazole ring, a privileged scaffold in drug discovery known for its diverse biological activities . This molecular framework is commonly investigated for its potential to interact with various biological targets. Related pyrazole and pyrazoline derivatives have been studied as antitubulin agents for anticancer research and have demonstrated potent anticonvulsant activity in preclinical models . The specific research applications for this compound are yet to be fully characterized, but its complex structure, which also features a pyrrolidine and a methylpyridazine group, suggests potential as a key intermediate or a pharmacological probe. Researchers are exploring such compounds to develop novel therapeutic agents and to study their mechanisms of action, often utilizing molecular docking studies to predict binding interactions with target proteins like tubulin or branched-chain aminotransferase . This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-4-5-13(19-16-9)22-12-6-7-20(8-12)15(21)14-10(2)17-18-11(14)3/h4-5,12H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAHVPMARSCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise assembly of its complex structure. A typical synthetic route may include the coupling of 3,5-dimethyl-1H-pyrazole with a pyrrolidin-1-ylmethanone derivative, followed by the introduction of the 6-methylpyridazin-3-yl moiety via an oxy linking group. Reaction conditions often require controlled temperature, pH, and the use of appropriate catalysts to ensure efficiency and high yield.

Industrial Production Methods

Industrial production methods focus on optimizing scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance productivity. Reaction conditions are precisely regulated to maintain consistency and quality across large-scale batches.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is capable of undergoing various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Conditions typically involve specific temperatures, solvents, and pH levels to facilitate the desired reaction pathways.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce simpler alkanes or alcohol derivatives.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone finds extensive use in several scientific domains:

Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential effects on various biological pathways and mechanisms.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Applied in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves intricate interactions with molecular targets. It may interact with specific enzymes or receptors, triggering a cascade of biochemical reactions. Pathways involved could include signal transduction, gene expression modulation, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s distinctiveness lies in its 3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl group, which introduces conformational flexibility (via the pyrrolidine ring) and polarizability (via the pyridazine oxygen). Key comparisons with analogous compounds include:

Compound Pyrazole Substituents Linked Group/Scaffold Notable Features Reference
Target Compound 3,5-dimethyl Pyrrolidinyloxy-pyridazine High lipophilicity, flexibility -
4a–c (bis-nicotinonitriles) 5-methyl-1-phenyl Bis-aryl nicotinonitrile Antimicrobial activity
10a (phenylazo-triazole derivative) 3,5-dimethyl, phenylazo Triazole-pyridine Rigid planar structure
7a, 7b (thiophene derivatives) 5-amino-3-hydroxy Thiophene-cyanide Electron-withdrawing groups
  • Electronic Effects: The target’s methyl groups enhance lipophilicity compared to amino/hydroxy substituents in 7a, 7b . The pyridazine ring may improve solubility in polar solvents relative to phenylazo groups in 10a .
  • Conformational Flexibility: The pyrrolidine linker allows dynamic binding modes, unlike rigid bis-nicotinonitriles (4a–c) .

Physicochemical Properties

  • Lipophilicity: The 3,5-dimethylpyrazole and methylpyridazine groups suggest higher logP values than 7a, 7b (amino/hydroxy substituents) .
  • Solubility : The ether oxygen in the pyrrolidinyloxy group may enhance aqueous solubility compared to 10a ’s hydrophobic phenylazo group .

Stability and Reactivity

  • Thermal Stability : Methyl groups on the pyrazole likely increase steric protection, reducing decomposition compared to 7a, 7b .
  • Hydrolytic Sensitivity : The pyrrolidinyl ether linkage may be susceptible to acid-catalyzed cleavage, unlike 10a ’s stable azo bond .

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